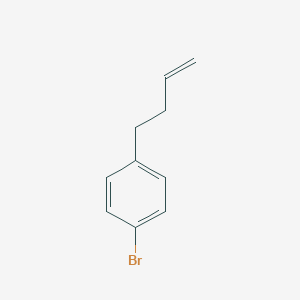

4-(4-Bromophenyl)-1-butene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-but-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNBBDYPPSSRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442426 | |

| Record name | 4-(4-Bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-32-8 | |

| Record name | 4-(4-Bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Selective Synthesis of 4-(4-Bromophenyl)-1-butene from 4-Bromoiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-(4-bromophenyl)-1-butene, a valuable building block in organic synthesis, from the readily available starting material 4-bromoiodobenzene. The key to this transformation lies in the chemoselective functionalization of the carbon-iodine bond over the more robust carbon-bromine bond, a well-established principle in transition metal-catalyzed cross-coupling reactions. This document provides a comprehensive overview of the most pertinent synthetic strategies, a detailed experimental protocol for a representative procedure, and a summary of relevant quantitative data.

Introduction: The Strategic Advantage of Chemoselective Cross-Coupling

The synthesis of polysubstituted aromatic compounds often requires a strategic approach to introduce different functional groups in a controlled manner. Dihaloarenes, such as 4-bromoiodobenzene, are particularly useful substrates in this regard due to the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is generally I > Br > Cl > F. This inherent difference allows for the selective reaction at the more labile carbon-iodine bond while leaving the carbon-bromine bond intact for subsequent transformations. This strategy is highly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, as it allows for a modular and efficient construction of the target scaffold.

Synthetic Approaches to this compound

Several palladium-catalyzed cross-coupling methodologies can be employed for the selective synthesis of this compound from 4-bromoiodobenzene. The choice of method often depends on the availability of reagents, catalyst systems, and desired reaction conditions. The most common and effective methods include the Kumada, Negishi, and Suzuki-Miyaura couplings.

-

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. In this case, 3-butenylmagnesium bromide would be reacted with 4-bromoiodobenzene in the presence of a palladium or nickel catalyst. The higher reactivity of the C-I bond would direct the coupling to the desired position.

-

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as 3-butenylzinc bromide, which is generally more tolerant of functional groups than Grignard reagents. A palladium catalyst is employed to facilitate the cross-coupling with 4-bromoiodobenzene, again with high selectivity for the iodo-position.

-

Suzuki-Miyaura Coupling: This versatile and widely used method involves the coupling of an organoboron compound, such as a 3-butenylboronic acid or its ester, with an organic halide. The reaction is typically catalyzed by a palladium complex in the presence of a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and high functional group tolerance.

While all three methods are theoretically capable of achieving the desired transformation, the Suzuki-Miyaura coupling is often preferred due to the stability and ease of handling of the boronic acid reagents.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the selective synthesis of this compound from 4-bromoiodobenzene via a Suzuki-Miyaura coupling. This protocol is based on established procedures for selective cross-coupling of dihaloarenes.[1]

Materials:

-

4-Bromoiodobenzene

-

3-Butenylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Water, deionized

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoiodobenzene (1.0 equiv.), 3-butenylboronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and tricyclohexylphosphine (0.04 equiv.).

-

Solvent and Base Addition: Add anhydrous toluene and a 2 M aqueous solution of potassium phosphate tribasic (3.0 equiv.).

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Quantitative Data

The following table summarizes typical quantitative data expected for the selective Suzuki-Miyaura coupling reaction. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Yield | 80-95% | General yields for selective Suzuki couplings of dihaloarenes.[1] |

| Purity | >98% (after chromatography) | Expected purity after proper purification. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42 (d, J=8.4 Hz, 2H), 7.08 (d, J=8.4 Hz, 2H), 5.85 (m, 1H), 5.05-4.95 (m, 2H), 2.68 (t, J=7.6 Hz, 2H), 2.35 (q, J=7.6 Hz, 2H) | Predicted chemical shifts based on the structure. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.5, 138.2, 131.6, 130.4, 120.0, 115.0, 35.0, 34.5 | Predicted chemical shifts based on the structure. |

| Mass Spectrometry (EI) | m/z (%): 212/210 (M⁺, 100/98), 131 (85), 91 (40) | Predicted fragmentation pattern. |

Reaction Pathway and Workflow

The following diagrams illustrate the overall reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the selective Suzuki-Miyaura coupling.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 4-bromoiodobenzene is a prime example of the power and precision of modern cross-coupling chemistry. By leveraging the differential reactivity of the carbon-halogen bonds, a selective Suzuki-Miyaura coupling can be achieved in high yield. This technical guide provides researchers and drug development professionals with a foundational understanding and a practical protocol for this valuable synthetic transformation. The ability to selectively functionalize dihaloarenes opens up a vast chemical space for the development of novel molecules with potential applications in various scientific fields.

References

physical and chemical properties of 4-(4-Bromophenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(4-Bromophenyl)-1-butene, a versatile intermediate in pharmaceutical and fine chemical synthesis. This document includes a summary of its key properties, a detailed, representative experimental protocol for its synthesis, and a logical workflow diagram to illustrate the synthetic process.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound featuring a bromophenyl group attached to a butene chain. Its bifunctional nature, possessing both an aromatic halide and a terminal alkene, makes it a valuable building block in organic synthesis, particularly for the introduction of the 4-bromophenylbutyl moiety in the development of more complex molecules.

Data Presentation: Summary of Quantitative Properties

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-4-(but-3-en-1-yl)benzene | [1] |

| CAS Number | 15451-32-8 | [1] |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| Boiling Point | 239.5 °C at 760 mmHg | |

| Density | 1.268 g/cm³ | |

| Flash Point | 98.7 °C | |

| SMILES | C=CCCC1=CC=C(C=C1)Br | [1] |

| InChIKey | QDNBBDYPPSSRTB-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several standard cross-coupling methodologies. A common and effective approach is the Grignard reaction, which involves the coupling of a Grignard reagent prepared from a bromophenyl precursor with an appropriate butenyl halide. Below is a detailed, representative protocol for this synthesis.

Methodology: Synthesis via Grignard Reaction

This protocol outlines the formation of a Grignard reagent from 1,4-dibromobenzene and its subsequent reaction with an allyl halide.

Materials and Equipment:

-

1,4-dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Allyl bromide

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a positive pressure of an inert gas (Nitrogen or Argon) to exclude atmospheric moisture. The setup consists of a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the reaction flask.

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the dibromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the ether. Gentle warming may be required to start the reaction.

-

Once initiated, add the remainder of the dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and gently heat to reflux for an additional 30-60 minutes to ensure complete formation of the 4-bromophenylmagnesium bromide reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the allyl bromide solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

-

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction protocol described above.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 4-(4-Bromophenyl)-1-butene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(4-Bromophenyl)-1-butene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization of this compound.

Core Data Presentation

The following tables summarize the quantitative 1H and 13C NMR spectroscopic data for this compound.

Table 1: 1H NMR Data for this compound (400 MHz, CDCl3) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.32 | d | 8.4 | 2H | Ar-H |

| 6.98 | d | 8.0 | 2H | Ar-H |

| 5.88-5.76 | m | - | 1H | =CH |

| 5.06-4.96 | m | - | 2H | =CH2 |

| 2.68 | t | 7.2 | 2H | Ar-CH2 |

| 2.38-2.30 | m | - | 2H | -CH2- |

d = doublet, t = triplet, m = multiplet

Table 2: 13C NMR Data for this compound (100 MHz, CDCl3) [1]

| Chemical Shift (δ) ppm | Assignment |

| 132.11 | C |

| 132.06 | C |

| 131.54 | CH |

| 130.92 | CH |

| 130.49 | CH |

| 115.77 | CH2 |

| 110.25 | C |

| 35.75 | CH2 |

| 35.20 | CH2 |

Experimental Protocols

The following section outlines a general methodology for the acquisition of 1H and 13C NMR spectra, based on standard laboratory practices.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl3).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz.

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

-

For 1H NMR:

-

A standard pulse-acquire sequence is used.

-

The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is employed between scans.

-

-

For 13C NMR:

-

A proton-decoupled pulse sequence is utilized to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the 13C isotope.

-

A relaxation delay of 2-5 seconds is used.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shifts of the peaks are referenced to the internal standard (TMS).

-

For 1H NMR spectra, the signals are integrated to determine the relative number of protons. The multiplicity and coupling constants are also determined.

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the chemical structure of this compound with assigned proton and carbon atoms, and a generalized workflow for NMR analysis.

Caption: Molecular structure of this compound with NMR assignments.

Caption: Generalized workflow for NMR spectroscopic analysis.

References

Part 1: 4-(4-Bromophenyl)-1-butene (CAS 15451-32-8)

An in-depth analysis of the compound associated with CAS number 15451-32-8 reveals a discrepancy between the provided CAS number and the likely substance of interest for researchers in drug development. While CAS 15451-32-8 is assigned to the chemical intermediate 4-(4-Bromophenyl)-1-butene, the detailed request for information on signaling pathways and biological activity strongly suggests an interest in a pharmacologically active molecule. A probable candidate, given the structural context often seen in pharmaceutical research, is 1-(2-methoxy-2-phenylethyl)piperidine or a related derivative. This guide will therefore provide a comprehensive overview of both compounds to ensure clarity and utility for the intended scientific audience.

This compound is primarily a chemical intermediate used in organic synthesis.

Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1][2] |

| Boiling Point | 239.516°C at 760 mmHg | [3] |

| Flash Point | 98.723°C | [3] |

| Density | 1.268 g/cm³ | [3] |

| Refractive Index | 1.554 (at 11°C) | [4] |

| InChI | InChI=1/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | [1] |

| SMILES | C=CCCc1ccc(cc1)Br | [1] |

Suppliers

A number of chemical suppliers offer this compound for research and development purposes.

| Supplier | Purity | Available Quantities |

| Alfa Chemistry | Research Grade | Not specified |

| CymitQuimica | ≥97% | 250mg, 1g, 5g[1] |

| Apollo Scientific | ≥95% | Not specified[5] |

| Ambeed | 95%+ | Not specified[2] |

| Echemi | Not specified | Not specified[6][7] |

| Daken Chem | Not specified | Not specified[8][9][10] |

Part 2: Methoxphenidine (MXP) - A Likely Compound of Interest

Given the request for biological data, this section will focus on Methoxphenidine (2-MeO-Diphenidine), a diarylethylamine that is structurally related to the user's query and is a known psychoactive substance with a well-defined pharmacological profile. Its CAS number is 127529-46-8.[11][12]

Properties of Methoxphenidine

| Property | Value | Reference |

| IUPAC Name | 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine | [11][12] |

| Synonyms | 2-MeO-Diphenidine, MXP | [11][12] |

| Molecular Formula | C₂₀H₂₅NO | [11] |

| Molecular Weight | 295.4 g/mol | [11] |

| CAS Number | 127529-46-8 | [11][12] |

Biological Activity and Signaling Pathway

Methoxphenidine is a dissociative anesthetic that acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] It may also have activity as a dopamine reuptake inhibitor.[13] The primary mechanism of action involves blocking the ion channel of the NMDA receptor, which prevents the influx of Ca²⁺ ions in response to glutamate binding. This disruption of glutamatergic neurotransmission is thought to be responsible for its dissociative and hallucinogenic effects.

Experimental Protocols

1. Receptor Binding Assay:

-

Objective: To determine the binding affinity of Methoxphenidine for the NMDA receptor.

-

Methodology:

-

Prepare cell membranes from a cell line expressing the human NMDA receptor or from rodent brain tissue.

-

Incubate the membranes with a radiolabeled ligand known to bind to the NMDA receptor (e.g., [³H]MK-801).

-

Add increasing concentrations of Methoxphenidine to compete with the radioligand for binding.

-

Separate the bound and free radioligand using filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the competition curve to determine the affinity of Methoxphenidine.

-

2. In Vivo Behavioral Studies:

-

Objective: To assess the psychoactive and behavioral effects of Methoxphenidine in animal models.

-

Methodology (Example using a rodent model):

-

Administer Methoxphenidine to rodents at various doses.

-

Observe and quantify behaviors indicative of dissociative effects, such as hyperlocomotion, stereotypy, and ataxia.

-

Utilize specific behavioral paradigms like the open field test, rotarod test, or prepulse inhibition test to measure specific neurological and motor functions.

-

A control group receiving a vehicle injection should be included for comparison.

-

Data analysis would involve statistical comparison of the behavioral measures between the Methoxphenidine-treated and control groups.

-

Metabolism

The metabolism of fentanyl and its analogs, which share the piperidine scaffold, has been studied.[14] Common metabolic pathways include N-dealkylation, hydroxylation, and amide hydrolysis.[15] While specific data for Methoxphenidine is limited in the provided results, it is plausible that it undergoes similar metabolic transformations.

Disclaimer: Methoxphenidine is a controlled substance in many jurisdictions and should only be handled by licensed professionals for research purposes. The information provided here is for scientific and informational purposes only.

References

- 1. CAS 15451-32-8: 1-bromo-4-but-3-en-1-ylbenzene [cymitquimica.com]

- 2. CAS No. 15451-32-8 Specifications | Ambeed [ambeed.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 15451-32-8 | CAS DataBase [chemicalbook.com]

- 5. Alkenes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. dakenchem.com [dakenchem.com]

- 9. dakenchem.com [dakenchem.com]

- 10. dakenchem.com [dakenchem.com]

- 11. 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine | C20H25NO | CID 67833251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methoxphenidine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary Reactivity Studies of 4-(4-Bromophenyl)-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary reactivity studies on 4-(4-bromophenyl)-1-butene, a bifunctional molecule offering avenues for diverse chemical transformations. The presence of both a terminal alkene and an aryl bromide moiety allows for a range of selective reactions, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of reaction pathways and experimental workflows.

Core Reactivity Profile

This compound possesses two primary reactive sites: the terminal double bond and the carbon-bromine bond on the phenyl ring. The terminal alkene is susceptible to a variety of addition and oxidation reactions, while the aryl bromide is a prime candidate for cross-coupling reactions. This dual reactivity allows for either stepwise or, in some cases, chemoselective transformations.

A logical workflow for exploring the reactivity of this compound is to systematically investigate reactions at each functional group.

Spectroscopic Data of this compound

For reference and product characterization, the following are typical spectroscopic data for the starting material.

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data for a similar compound, 4-phenyl-1-butene, shows characteristic peaks for the terminal alkene protons (around 5.0-6.0 ppm) and the aromatic protons (around 7.1-7.3 ppm). The methylene protons would appear as multiplets in the 2.2-2.8 ppm region. |

| IR | Expected characteristic peaks would include those for C=C stretching of the alkene (around 1640 cm⁻¹), aromatic C=C stretching (around 1490 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound. |

Reactions at the Terminal Alkene

The terminal double bond in this compound is a versatile handle for introducing a variety of functional groups.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[1][2] This reaction is highly regioselective for terminal olefins.[1]

Reaction Scheme:

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(4-Bromophenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the anticipated molecular structure and conformational preferences of 4-(4-Bromophenyl)-1-butene. In the absence of specific published experimental data for this molecule, this document leverages fundamental principles of structural chemistry, data from analogous molecular systems, and standardized methodologies to construct a robust theoretical model. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for the empirical study of this compound. The guide includes predicted structural parameters, a detailed conformational analysis, standardized protocols for experimental (NMR) and computational (DFT) investigation, and illustrative diagrams to clarify key concepts and workflows.

Introduction

This compound is a substituted aromatic alkene comprised of a brominated phenyl ring attached to a four-carbon aliphatic chain with a terminal double bond. The molecular formula is C₁₀H₁₁Br.[1][2] Its structure presents several points of interest for researchers, particularly in fields such as medicinal chemistry and materials science, where the three-dimensional shape, or conformation, of a molecule dictates its intermolecular interactions and, consequently, its biological activity or material properties.

A thorough literature search did not yield specific experimental or computational studies detailing the precise molecular geometry and conformational landscape of this compound. Therefore, this guide will proceed based on well-established principles of conformational analysis and structural data from comparable molecules, such as substituted butanes and styrenes. The objective is to provide a detailed predictive model of its structure and a clear methodological blueprint for its future empirical investigation.

Predicted Molecular Structure

The overall geometry of this compound is defined by the structures of its two primary components: the 4-bromophenyl group and the 1-butene chain.

-

4-Bromophenyl Group: The aromatic ring is expected to be planar, with C-C bond lengths characteristic of benzene (approximately 1.40 Å) and internal C-C-C bond angles of 120°. The carbon-bromine bond is a key feature, with an anticipated length of around 1.90 Å.

-

1-Butene Chain: This aliphatic chain contains two sp² hybridized carbons forming the terminal double bond and two sp³ hybridized carbons forming the link to the phenyl ring. The C=C double bond is significantly shorter and more rigid than the C-C single bonds.

The expected geometric parameters, based on standard values for similar chemical environments, are summarized in the table below.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| Aromatic C-C | C_ar - C_ar | ~ 1.40 |

| Aromatic C-H | C_ar - H | ~ 1.09 |

| Aromatic C-Br | C_ar - Br | ~ 1.90 |

| Aromatic C - Alkyl C | C_ar - Cα | ~ 1.51 |

| Alkyl C-C | Cα - Cβ, Cβ - Cγ | ~ 1.54 |

| Alkene C=C | Cγ = Cδ | ~ 1.34 |

| Alkene C-H | Cγ/δ - H | ~ 1.08 |

| Bond Angles (°) | ||

| Aromatic C-C-C | C_ar - C_ar - C_ar | ~ 120 |

| Aromatic C-C-Br | C_ar - C_ar - Br | ~ 120 |

| Aromatic C-C-Cα | C_ar - C_ar - Cα | ~ 120 |

| Phenyl-Alkyl Angle | C_ar - Cα - Cβ | ~ 112 |

| Alkyl Chain Angle | Cα - Cβ - Cγ | ~ 109.5 |

| Alkene Angle | Cβ - Cγ = Cδ | ~ 120 |

Table 1: Predicted Molecular Geometry Parameters for this compound.

Conformational Analysis

The conformational flexibility of this compound arises from rotation around the C-C single bonds in the butene chain. The most significant rotations are around the Cα-Cβ and Cβ-Cγ bonds.

Rotation Around the Cβ-Cγ Bond

This rotation is analogous to that in n-butane. The key conformers are defined by the dihedral angle between the Cα and Cδ carbons.

-

Anti-periplanar (Anti) Conformation: The Cα-Cβ-Cγ-Cδ dihedral angle is 180°. This is expected to be the most stable conformation as it places the bulky phenylpropyl group and the terminal methyl group (of the double bond) furthest apart, minimizing steric hindrance.

-

Gauche Conformations: The dihedral angle is approximately ±60°. These conformers are higher in energy than the anti conformation due to steric repulsion between the substituent groups.

-

Eclipsed Conformations: These occur when the dihedral angle is 0° or ±120°, representing energy maxima on the potential energy surface. The syn-periplanar conformation (0° dihedral angle), where the largest groups are eclipsed, is the most energetically unfavorable.

Rotation Around the Cα-Cβ Bond

Rotation around the bond connecting the phenyl ring to the alkyl chain also influences the molecule's shape. The bulky 4-bromophenyl group will preferentially orient itself to minimize steric clash with the butene chain. The lowest energy conformation is likely one where the plane of the phenyl ring is perpendicular or significantly angled relative to the plane defined by the Cα-Cβ-Cγ atoms.

The overall lowest-energy conformation of this compound is predicted to be a combination of the anti conformation around the Cβ-Cγ bond and an orientation around the Cα-Cβ bond that minimizes steric interactions between the aromatic ring and the rest of the alkyl chain.

Methodologies for Structural and Conformational Determination

To empirically determine the structure of this compound, an integrated approach combining experimental spectroscopy and computational modeling is recommended.

Experimental Protocol: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution.

Objective: To assign all proton and carbon signals and determine the dominant conformation(s) through the measurement of Nuclear Overhauser Effects (NOEs) and scalar coupling constants.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and proton-proton coupling patterns.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the chemical shifts of all unique carbon atoms.

-

-

2D NMR for Signal Assignment:

-

COSY (Correlation Spectroscopy): Identify all ¹H-¹H spin systems to trace the connectivity of the butene chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butene chain to the correct position on the bromophenyl ring.

-

-

Conformational Analysis Experiments:

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to detect through-space correlations between protons that are close to each other (< 5 Å). The intensity of these cross-peaks is proportional to the inverse sixth power of the distance, providing powerful constraints for determining the 3D structure and relative orientation of the phenyl ring and butene chain.

-

Quantitative J-Coupling Analysis: Carefully measure the vicinal proton-proton coupling constants (³JHH) along the Cα-Cβ-Cγ fragment from the high-resolution ¹H spectrum. Use the Karplus equation, which relates the magnitude of ³JHH to the corresponding H-C-C-H dihedral angle, to estimate the torsional angles and determine the population of different rotamers (e.g., anti vs. gauche).

-

Computational Protocol: Density Functional Theory (DFT) Modeling

Computational chemistry provides a theoretical means to explore the conformational landscape and predict structural and spectroscopic properties.

Objective: To identify all stable conformers, determine their relative energies and geometric parameters, and calculate theoretical NMR data to validate against experimental results.

Methodology:

-

Initial Structure Generation: Build an initial 3D model of this compound.

-

Conformational Search:

-

Perform a relaxed potential energy surface (PES) scan by systematically rotating the key dihedral angles (primarily C_ar-Cα-Cβ-Cγ and Cα-Cβ-Cγ=Cδ) in small increments (e.g., 15-30°).

-

At each step, perform a constrained geometry optimization to find the minimum energy for that dihedral angle.

-

-

Geometry Optimization:

-

Take the low-energy structures identified from the PES scan as starting points.

-

Perform full geometry optimizations on these conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

-

Frequency Calculations:

-

For each optimized structure, perform a frequency calculation at the same level of theory.

-

Confirm that all stable conformers are true minima on the potential energy surface (i.e., they have zero imaginary frequencies).

-

From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the relative Gibbs free energies (ΔG) of the conformers, which determines their equilibrium populations at a given temperature.

-

-

Property Prediction:

-

Using the optimized low-energy geometries, calculate theoretical NMR chemical shifts and coupling constants.

-

Compare these predicted values with the experimental data obtained from the NMR protocol to confirm the structural assignments and conformational populations.

-

Workflow Visualization

The following diagram illustrates the integrated workflow for a comprehensive conformational analysis.

Conclusion

This guide presents a theoretically grounded and methodologically detailed overview of the molecular structure and conformation of this compound. While specific empirical data for this compound remains to be published, the principles of conformational analysis, supported by data from analogous structures, allow for a robust prediction of its key features. The lowest energy conformer is anticipated to adopt an anti orientation along the central part of the butene chain to minimize steric hindrance. The provided experimental and computational protocols offer a clear and comprehensive roadmap for researchers to empirically validate this model, determine the precise geometric parameters, and fully characterize the conformational landscape of this molecule. This foundational knowledge is essential for any future application in drug development or materials science.

References

solubility of 4-(4-Bromophenyl)-1-butene in common organic solvents

Technical Guide: Solubility Profile of 4-(4-Bromophenyl)-1-butene

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences bioavailability, formulation development, and process chemistry. This document provides a technical overview of the solubility characteristics of this compound. While specific quantitative experimental data for this compound is not extensively available in published literature, this guide outlines its predicted solubility based on its molecular structure and provides a comprehensive, standardized protocol for its experimental determination. The provided methodologies and data templates are designed to assist researchers in generating reliable and reproducible solubility data.

Predicted Solubility Profile

This compound (CAS: 15451-32-8, Molecular Formula: C₁₀H₁₁Br) is a non-polar molecule.[1] Its structure consists of a hydrophobic bromophenyl group and a four-carbon butene chain. The principle of "like dissolves like" is the primary determinant of its solubility.[2]

-

Non-Polar Aprotic Solvents: The compound is expected to exhibit high solubility in non-polar solvents such as hexane, cyclohexane, and toluene. The van der Waals forces between the compound and these solvents are likely to be strong, facilitating dissolution.

-

Polar Aprotic Solvents: In polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), it is predicted to be moderately to highly soluble. While these solvents have dipoles, the large non-polar surface area of this compound will allow for favorable interactions.

-

Polar Protic Solvents: Solubility is expected to be low in polar protic solvents such as water, methanol, and ethanol. The energetic cost of disrupting the strong hydrogen-bonding networks of these solvents is not sufficiently compensated by the weak interactions with the non-polar solute.

Quantitative Solubility Data Template

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) | Notes |

| Non-Polar | Hexane | High | ||

| Toluene | High | |||

| Diethyl Ether | High | |||

| Polar Aprotic | Dichloromethane (DCM) | High | ||

| Tetrahydrofuran (THF) | High | |||

| Ethyl Acetate | Moderate | |||

| Acetone | Moderate | |||

| Acetonitrile (ACN) | Low to Moderate | |||

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | |||

| Polar Protic | 1-Butanol | Low | ||

| 2-Propanol | Low | |||

| Ethanol | Very Low | |||

| Methanol | Very Low | |||

| Water | Insoluble |

Experimental Protocol: Thermodynamic Solubility Determination

The most widely accepted method for determining the true equilibrium solubility of a compound is the saturation shake-flask method.[3][4][5] This protocol establishes the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

4.1 Principle An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified.

4.2 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermomixer or temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

4.3 Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.[5]

-

Solvent Addition: Add a precisely measured volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a thermomixer or shaker set to a constant temperature (e.g., 25°C). Agitate the suspension at a consistent speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[3] The time required to reach equilibrium can vary and should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the measured concentration does not change.[5]

-

Phase Separation: After incubation, allow the vials to rest to let the solid settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

Filtration: Carefully collect the supernatant using a pipette and filter it through a syringe filter into a clean analysis vial. This step removes any remaining microscopic particulate matter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, typically HPLC-UV.[6][7]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. This compound | C10H11Br | CID 10608545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. evotec.com [evotec.com]

An In-depth Technical Guide on the Thermochemical Data for 4-(4-Bromophenyl)-1-butene

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Bromophenyl)-1-butene is a molecule of interest in organic synthesis and potentially in the development of novel chemical entities. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and understanding its reactivity. This document serves as a technical guide to these properties. Given the scarcity of direct experimental measurements for this specific compound, a significant portion of this guide is dedicated to robust estimation methodologies.

Thermochemical Data Estimation

In the absence of direct experimental data, computational chemistry and group additivity methods are the primary tools for obtaining reliable thermochemical data.

Computational Thermochemistry

High-level ab initio quantum chemical methods can predict thermochemical properties with high accuracy. Methods like Gaussian-4 (G4), Gaussian-3 (G3), and Complete Basis Set (CBS) models are composite methods designed to yield accurate thermodynamic data.[1][2] Density Functional Theory (DFT) with appropriate functionals (e.g., ωB97X-D) also provides a good balance between accuracy and computational cost for molecules of this size.[1]

The general workflow for computational estimation is as follows:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level, single-point energy calculation is performed on the optimized geometry to obtain a very accurate electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated using the electronic energy and the results from the frequency calculation through statistical mechanics principles.

The workflow for this computational approach is visualized in the diagram below.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates thermochemical properties by summing the contributions of constituent chemical groups.[3][4] The molecule is dissected into groups, and the sum of the group values provides an estimate of the property of interest.

For this compound, the groups would be:

-

Aromatic Carbons:

-

4 x CB-(H) (aromatic C-H)

-

1 x CB-(C) (aromatic C bonded to another C)

-

1 x CB-(Br) (aromatic C bonded to Br)

-

-

Aliphatic Carbons:

-

1 x C-(CB)(H)2 (CH2 next to the aromatic ring)

-

1 x C-(C)(Cd)(H)2 (CH2 between a C and a double-bonded C)

-

-

Olefinic Carbons:

-

1 x Cd-(C)(H) (CH in the double bond)

-

1 x Cd-(H)2 (CH2 in the double bond)

-

The estimated thermochemical properties are calculated as follows:

Enthalpy of Formation (ΔHf°): ΔHf°(molecule) = Σ (Group Additivity Values for ΔHf°)

Standard Entropy (S°): S°(molecule) = Σ (Group Additivity Values for S°) - R ln(σ) where R is the gas constant and σ is the symmetry number of the molecule.

Heat Capacity (Cp): Cp(molecule) = Σ (Group Additivity Values for Cp)

The table below provides a template for how the estimated data would be presented. The values would be derived from comprehensive tables of Benson group increments found in the literature.

| Thermochemical Property | Estimated Value | Units | Method |

| Standard Enthalpy of Formation (gas, 298.15 K) | Value | kJ/mol | Benson Group Additivity |

| Value | kJ/mol | G4 Computational Method | |

| Standard Molar Entropy (gas, 298.15 K) | Value | J/(mol·K) | Benson Group Additivity |

| Value | J/(mol·K) | G4 Computational Method | |

| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | Value | J/(mol·K) | Benson Group Additivity |

| Value | J/(mol·K) | G4 Computational Method |

Experimental Protocols

Should experimental determination be pursued, the following protocols are standard for organic compounds.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is typically determined indirectly from the enthalpy of combustion (ΔHc°).

-

Method: Oxygen bomb calorimetry.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with high-pressure pure oxygen. For halogenated compounds, a reducing agent may be added to ensure complete conversion of the halogen to a halide.[5]

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited, and the temperature change of the water is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated using Hess's Law: ΔHf°(compound) = Σ ΔHf°(products) - ΔHc°

-

Heat Capacity

The heat capacity (Cp) can be measured using various calorimetric techniques.

-

Method: Adiabatic calorimetry or Differential Scanning Calorimetry (DSC).

-

Procedure (Adiabatic Calorimetry):

-

A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.

-

The heat capacity is calculated from the energy input and the temperature change.[6]

-

-

Procedure (DSC):

-

A sample and a reference material are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.

-

Entropy

The standard entropy (S°) is determined from heat capacity measurements from near absolute zero up to the desired temperature (e.g., 298.15 K).

-

Method: Calorimetry and application of the Third Law of Thermodynamics.

-

Procedure:

-

The heat capacity (Cp) of the solid is measured from as low a temperature as possible (approaching 0 K) up to its melting point.

-

The enthalpy of fusion (ΔHfus) is measured at the melting point.

-

The heat capacity of the liquid is measured from the melting point to the boiling point.

-

The enthalpy of vaporization (ΔHvap) is measured at the boiling point.

-

The entropy is calculated by integrating Cp/T with respect to T for each phase and adding the entropy changes for the phase transitions (ΔH/T).

-

Alternatively, entropy can be calculated with high accuracy using statistical mechanics from the vibrational frequencies and rotational constants obtained from computational chemistry, as mentioned in section 2.1.[7][8]

Conclusion

While experimental thermochemical data for this compound are not currently available, this guide provides a clear path forward for researchers and drug development professionals. By employing high-level computational methods or the Benson group additivity scheme, reliable estimates for enthalpy of formation, entropy, and heat capacity can be obtained. This document also outlines the standard experimental protocols that would be necessary to generate definitive, empirical data for this compound.

References

- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 5. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srd.nist.gov [srd.nist.gov]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Synthesis of 4-(4-Bromophenyl)-1-butene

This technical guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and properties of this versatile chemical intermediate.

Representative Synthesis: A Grignard Cross-Coupling Approach

The most probable early synthetic route to 4-(4-Bromophenyl)-1-butene involves the coupling of a Grignard reagent derived from a bromobenzyl halide with an allyl halide. This method leverages the nucleophilic character of the organomagnesium compound to form a new carbon-carbon bond.

Experimental Protocol

Materials:

-

4-Bromobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere and allowed to cool to room temperature.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and drawn into the dropping funnel.

-

A small portion of the 4-bromobenzyl bromide solution is added to the magnesium turnings to initiate the reaction, which is typically indicated by a gentle refluxing of the ether. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, the remaining 4-bromobenzyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (4-bromobenzylmagnesium bromide).

-

-

Coupling Reaction:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the cooled Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for this representative synthesis.

| Parameter | Value |

| Reactants | |

| 4-Bromobenzyl bromide | 1.0 eq |

| Magnesium Turnings | 1.2 eq |

| Allyl Bromide | 1.1 eq |

| Reaction Conditions | |

| Grignard Formation Temp. | Refluxing diethyl ether (~34 °C) |

| Coupling Reaction Temp. | 0 °C to Room Temperature |

| Solvent | Anhydrous Diethyl Ether |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| Theoretical Yield | Based on 1.0 eq of 4-bromobenzyl bromide |

| Expected Purity (Post-Purification) | >95% |

Reaction Pathway Visualization

The following diagrams illustrate the key steps in the synthesis of this compound.

fundamental reaction pathways involving 4-(4-Bromophenyl)-1-butene

An In-Depth Technical Guide to the Fundamental Reaction Pathways of 4-(4-Bromophenyl)-1-butene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkene and an aryl bromide, allows for a variety of selective transformations. The terminal double bond is susceptible to addition and oxidation reactions, while the bromophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions. This guide provides a detailed overview of the core reaction pathways involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development. The CAS number for this compound is 15451-32-8[1][2].

Reactions at the Alkene Terminus

The terminal double bond in this compound is a site of high reactivity, enabling a range of functional group transformations. Key pathways include oxidation to a methyl ketone, anti-Markovnikov hydration to a primary alcohol, and conversion to an epoxide.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones using an oxidant, with molecular oxygen often serving as the terminal oxidant.[3] This transformation is highly regioselective, following Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the double bond.[4][5] The process involves a catalytic cycle where Pd(II) is reduced to Pd(0) during the oxidation of the alkene, and then re-oxidized by a co-catalyst, typically a copper salt.[3][6]

Caption: Catalytic cycle for the Wacker-Tsuji oxidation of an alkene.

Table 1: Representative Conditions for Wacker-Tsuji Oxidation

| Substrate | Catalyst | Co-catalyst | Solvent | Temp. | Time | Yield |

| Terminal Olefin | PdCl₂ (5-10 mol%) | CuCl₂ (1-2 equiv) | DMF/H₂O (7:1) | RT - 60°C | 12-24 h | 70-90% |

Experimental Protocol: Wacker-Tsuji Oxidation

-

To a stirred solution of this compound (1.0 equiv) in a mixture of dimethylformamide (DMF) and water (7:1 v/v), add copper(II) chloride (CuCl₂, 2.0 equiv).

-

Add palladium(II) chloride (PdCl₂, 0.1 equiv) to the mixture.

-

Stir the reaction vessel, open to the air (or under an O₂ balloon), at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(4-bromophenyl)-2-butanone.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene.[7] The first step involves the syn-addition of a borane reagent (e.g., BH₃·THF) across the double bond, placing the boron atom on the less sterically hindered carbon.[8] The intermediate organoborane is then oxidized in the second step, typically with hydrogen peroxide and a base, to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding a primary alcohol.[9]

Caption: Two-step workflow for the hydroboration-oxidation of an alkene.

Table 2: Representative Conditions for Hydroboration-Oxidation

| Substrate | Borane Reagent | Oxidation Reagents | Solvent | Temp. | Time | Yield |

| Terminal Olefin | BH₃·THF (1.1 equiv) | H₂O₂ (30%), NaOH (3M) | THF | 0°C to RT | 2-4 h | 85-95% |

Experimental Protocol: Hydroboration-Oxidation

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 equiv) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0°C and slowly add 3M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Stir the mixture at room temperature for another hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain 4-(4-bromophenyl)butan-1-ol.

Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane.[10] This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the geometry of the starting alkene being retained in the product.[11] Epoxides are valuable intermediates, as the strained ring can be opened by various nucleophiles under acidic or basic conditions.

Caption: Concerted mechanism for the epoxidation of an alkene with m-CPBA.

Table 3: Representative Conditions for Epoxidation

| Substrate | Reagent | Solvent | Temp. | Time | Yield |

| Terminal Olefin | m-CPBA (1.1-1.5 equiv) | Dichloromethane (DCM) | 0°C to RT | 1-6 h | 80-95% |

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C.

-

In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv) in DCM.

-

Add the m-CPBA solution dropwise to the stirred alkene solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Extract the mixture with DCM.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil via column chromatography to afford 2-(2-(4-bromophenyl)ethyl)oxirane.

Reactions at the Aryl Bromide Position

The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide.[12][13] The reaction requires a palladium catalyst and a base.[14] It is widely used due to the mild reaction conditions, commercial availability of boronic acids, and tolerance of a wide variety of functional groups.[15]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. | Yield |

| Ar-Br | Ar'-B(OH)₂ | Pd(PPh₃)₄ (1-5 mol%) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110°C | 80-98% |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon); repeat this cycle three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via cannula.

-

Heat the reaction mixture at 90°C with vigorous stirring for 12 hours or until completion as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[16] The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction.[17] For this compound, the aryl bromide moiety can react with another alkene (e.g., an acrylate or styrene) to extend the carbon framework.

Caption: Catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Table 5: Representative Conditions for Heck-Mizoroki Reaction

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. | Yield |

| Ar-Br | n-Butyl acrylate | Pd(OAc)₂ (1-2 mol%), P(o-tol)₃ (2-4 mol%) | Triethylamine (NEt₃) | Acetonitrile or DMF | 80-120°C | 75-95% |

Experimental Protocol: Heck-Mizoroki Reaction

-

Charge a sealable reaction tube with palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).

-

Add this compound (1.0 equiv), the coupling partner alkene (e.g., n-butyl acrylate, 1.5 equiv), and a base such as triethylamine (NEt₃, 2.0 equiv).

-

Add a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Seal the tube and heat the mixture in an oil bath at 100°C for 16-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to isolate the substituted alkene product.

References

- 1. This compound | C10H11Br | CID 10608545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wacker process - Wikipedia [en.wikipedia.org]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Detailed Protocol for Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[3][4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(4-Bromophenyl)-1-butene with a generic arylboronic acid. The butenyl moiety offers a site for further synthetic transformations, making the resulting coupled products valuable intermediates in drug discovery and development. The protocol is based on established methodologies for the Suzuki-Miyaura coupling of similar aryl bromides.

Reaction Principle

The Suzuki-Miyaura coupling follows a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Palladium(II) intermediate.[5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[6]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[5]

Experimental Protocol

This protocol details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Silica Gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

-

Addition of Reagents: Add the arylboronic acid (1.1 mmol, 1.1 equiv) and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ or K₂CO₃ |

| Solvent | 1,4-Dioxane / Water |

| Temperature | 80-90 °C |

| Reaction Time | 12-18 hours |

| Typical Yield | 70-95% (product dependent) |

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents such as 1,4-dioxane and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a comprehensive guide for performing the Suzuki-Miyaura coupling of this compound. The reaction is robust and can be adapted for a wide range of arylboronic acids, making it a valuable tool for the synthesis of diverse molecular scaffolds in drug discovery and development. Proper adherence to the protocol and safety precautions is essential for successful and safe execution.

References

Application Notes and Protocols for the Heck Reaction of 4-(4-Bromophenyl)-1-butene with Acrylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck reaction, specifically focusing on the coupling of 4-(4-bromophenyl)-1-butene with various acrylate esters. This reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene.[1] This reaction is highly valued for its ability to form substituted alkenes with high stereoselectivity, typically favoring the trans isomer. In the context of drug development and materials science, the Heck reaction allows for the efficient construction of complex molecular scaffolds from readily available starting materials. Acrylates are particularly effective coupling partners in the Heck reaction due to their electron-deficient nature, which facilitates the migratory insertion step of the catalytic cycle.[1]

The coupling of this compound with acrylates is of interest for the synthesis of compounds bearing both a styrenic and a butenyl moiety. The butenyl group can serve as a handle for further functionalization, making the products of this reaction versatile intermediates in organic synthesis.

Reaction Principle and Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, in this case, this compound, to form a Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The acrylate coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium intermediate to form the substituted alkene product and a hydridopalladium(II) species.

-

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the hydridopalladium(II) species, regenerating the active Pd(0) catalyst.

Summary of Heck Reaction Conditions

The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions for the coupling of aryl bromides with acrylates, which are applicable to the reaction of this compound.

| Parameter | Common Reagents and Conditions | Rationale and Considerations |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/C | Pd(OAc)₂ is a common and relatively inexpensive precatalyst. Pd₂(dba)₃ is a stable Pd(0) source. Heterogeneous catalysts like Pd/C can also be used and offer easier product purification. |

| Ligand | PPh₃, P(o-tol)₃, BINAP, N-Heterocyclic Carbenes (NHCs) | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Bulky and electron-rich ligands can improve reaction rates and yields, especially for less reactive aryl bromides. NHCs are also highly effective ligands. |